Dimethoxy di-p-cresol
Overview
Description
Introduction Dimethoxy di-p-cresol, also known as 2,6-dimethoxy-p-cresol, is a compound synthesized from p-cresol. It has attracted interest in various scientific studies due to its unique chemical structure and properties.
Synthesis Analysis The synthesis of 2,6-dimethoxy-p-cresol involves the bromination of p-cresol to produce 2,6-dibromo-p-cresol (DMB), followed by a reaction with methanol and sodium. This process, catalyzed by 2,6-dimethoxy-cresol (DMC), leads to a high yield (≥98%) and purity (≥95%) (Jiao Lin-de, 2011).
Molecular Structure Analysis The molecular structure of compounds similar to dimethoxy di-p-cresol, such as dimethoxo(tetraphenylporphyrinato)phosphorus(V) chloride, has been determined using X-ray analysis, revealing an octahedral coordination geometry for the central atom (Yunqing Lin et al., 1994).
Chemical Reactions and Properties
- Studies on the oxidative coupling of p-cresol have shown the formation of ortho-ortho linkages in concentrated solutions, indicating the reactivity of p-cresol derivatives in oxidation reactions (AsakuraKouichi et al., 1995).
- Radical-scavenging activity and cytotoxicity studies of p-cresol dimers demonstrate their potential as antioxidants, highlighting the chemical reactivity of p-cresol derivatives (Y. Kadoma et al., 2010).
Physical Properties Analysis Research on the physical properties of p-cresol mixtures, such as those with dimethyl sulfoxide, offers insights into the physical characteristics of p-cresol derivatives. Parameters like density, viscosity, and compressibility have been extensively studied (P. Umadevi et al., 1995).
Chemical Properties Analysis
- The stoichiometry of reactions involving p-cresol, such as with horseradish peroxidase, reveals insights into the chemical properties and reactivity of p-cresol compounds (W. D. Hewson & H. Dunford, 1976).
- Biocatalytic polymerization studies of p-cresol suggest ortho-ortho C−C coupling as a dominant mechanism, further elucidating the chemical behavior of p-cresol derivatives (S. Sahoo et al., 2002).
Scientific Research Applications
Dimethoxy di-p-cresol, synthesized through the bromination of p-cresol and subsequent reactions, shows potential in organic synthesis and chemical production (Jiao Lin-de, 2011).
Its derivatives, like p-cresol dimers, demonstrate significant antioxidant and anti-inflammatory activities, suggesting applications in food preservation and pharmaceuticals (Kadoma et al., 2010).
The compound's involvement in the biocatalytic polymerization of p-cresol, indicating its role in polymer science and material engineering (Sahoo et al., 2002).
Its presence in the formation of intramolecular poly(4-hydroxystyrene) dimer radical cation, relevant to lithography and polymer chemistry (Okamoto et al., 2008).
The selective oxidative coupling of p-cresol to produce an ortho-ortho direct-linked dimer highlights its utility in organic synthesis and chemical modification processes (AsakuraKouichi et al., 1995).
Its involvement in the oxidative coupling reaction of phenols with dichromate, relevant for synthetic chemistry and materials science (Tanaka et al., 1970).
Safety And Hazards
properties
IUPAC Name |
2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-9-5-11(15(17)13(7-9)19-3)12-6-10(2)8-14(20-4)16(12)18/h5-8,17-18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAEQCGFVTAMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161193 | |
Record name | Dimethoxy di-p-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxy di-p-cresol | |
CAS RN |
13990-86-8 | |
Record name | Dimethoxy di-p-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013990868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethoxy di-p-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHOXY DI-P-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9799E271ZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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